molecular formula C12H11N3O4 B11784578 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid

2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid

Cat. No.: B11784578
M. Wt: 261.23 g/mol
InChI Key: DKCBDKIMOXFNEG-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core substituted with a cyclopropyl group at the 3-position and an acetic acid moiety.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-(3-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C12H11N3O4/c16-9(17)6-14-10-8(2-1-5-13-10)11(18)15(12(14)19)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,16,17)

InChI Key

DKCBDKIMOXFNEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers of the molecule, leading to the formation of new products .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This makes it a promising candidate for cancer immunotherapy. Additionally, it has been studied for its potential use in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound is structurally distinct from simpler pyrimidine derivatives due to its fused pyrido[2,3-d]pyrimidine ring and cyclopropyl substitution. Below is a comparative analysis with closely related analogs:

Table 1: Structural Comparison of Key Analogs
CAS Number Substituents/Modifications Core Structure Similarity Score*
Target Compound 3-Cyclopropyl, pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine-dione N/A
[14383-43-8] 2,6-Dioxo-2,3-dihydropyrimidin-1(6H)-yl Pyrimidine-dione 0.94
[4113-98-8] 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl (ethyl ester) Pyrimidine-dione 0.88
[5900-45-8] 5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl Pyrimidine-dione N/A
[56787-53-2] 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl Pyrimidine-dione N/A

*Similarity scores from are calculated based on backbone alignment (acetic acid + dioxo-dihydropyrimidinyl groups).

Key Observations :

  • The pyrido[2,3-d]pyrimidine core in the target compound introduces a fused aromatic system, enhancing planar rigidity compared to monocyclic pyrimidine analogs.
  • Analogs like [5900-45-8] incorporate cyano and methyl groups, which increase hydrophobicity and may enhance binding to hydrophobic enzyme pockets .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₂H₁₁N₃O₄* ~285.24 Cyclopropyl, acetic acid
[14383-43-8] C₆H₆N₂O₄ 170.12 Pyrimidine-dione, acetic acid
PNA1030 C₂₆H₂₆N₄O₇ 506.52 Fmoc-protected, 5-methyl
[5900-45-8] C₈H₇N₃O₄ 209.16 Cyano, methyl

*Estimated based on structural formula.

Key Observations :

  • The target compound’s molecular weight (~285.24 g/mol) is intermediate between small pyrimidine analogs (e.g., [14383-43-8]) and larger PNA building blocks (e.g., PNA1030) .
  • The acetic acid moiety common to all analogs enables conjugation to peptides, resins, or other functional molecules, as seen in PNA synthesis .

Biological Activity

2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a complex organic compound notable for its unique bicyclic structure that integrates pyrido and pyrimidine functionalities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in cancer therapy and as an inhibitor of key biological pathways.

Chemical Structure and Properties

The molecular formula of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is C12H11N3O4, with a molecular weight of 261.23 g/mol. Its structure features a cyclopropyl group and dioxo functionalities that contribute to its biological activity.

PropertyValue
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
IUPAC Name2-(3-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetic acid
InChI KeyDKCBDKIMOXFNEG-UHFFFAOYSA-N

Research indicates that this compound may act as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, the compound enhances STING pathway activity, promoting the production of interferons and other immune-stimulating molecules. This mechanism suggests potential applications in cancer immunotherapy.

Anticancer Properties

Compounds similar to 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid have demonstrated significant anticancer activity. For instance, studies have shown that related pyridopyrimidine compounds inhibit dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation . The inhibition of DHFR can lead to reduced cell growth in various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. For example, it has been noted that similar compounds exhibit cytotoxic effects with EC50 values in the low micromolar range against HT29 colon adenocarcinoma cells . The structural motifs present in these compounds suggest they may interact with biological targets involved in cell proliferation and inflammation.

Case Study 1: Inhibition of ENPP1

In a study exploring the effects of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid on ENPP1 activity, researchers found that the compound significantly enhanced STING pathway activation in vitro. This led to increased interferon production and heightened immune response against tumor cells.

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer efficacy of this compound in vivo using mouse models implanted with human cancer cells. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

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